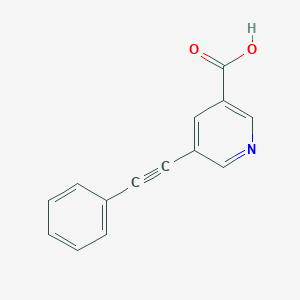
5-(2-Phenyleth-1-Ynyl)Nicotinic Acid
描述
Synthesis Analysis
The synthesis of nicotinic acid derivatives involves various strategies aimed at introducing functional groups that modify the chemical and physical properties of the original molecule. For instance, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed promising herbicidal activity, showcasing the potential of nicotinic acid derivatives in agricultural applications (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives can significantly influence their physical and chemical behaviors. For example, the crystal structure of a new chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was determined, providing insights into the coordination modes and structural configurations of nicotinic acid complexes (M. Xanthopoulou et al., 2006).
Chemical Reactions and Properties
Nicotinic acid and its derivatives participate in various chemical reactions, contributing to their diverse applications. For instance, nicotinic acid acts as a ligand affecting the structure and oxygen reactivity of leghemoglobin, highlighting its role in biochemical processes (C. Appleby et al., 1973).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as crystallization tendency and phase behavior, are crucial for their practical applications. Research on 2-((2-ethylphenyl)amino)nicotinic acid revealed its polymorphism and phase behaviors, offering insights into the stability and formability of nicotinic acid derivatives (Arjun Kalra et al., 2017).
Chemical Properties Analysis
The chemical properties of nicotinic acid derivatives, such as their reactivity and coordination behavior, are fundamental to their functionality in various fields. For example, the synthesis and characterization of a new protic ionic liquid derived from nicotinic acid showcased its catalytic properties and potential applications in green chemistry (F. Tamaddon & Davood Azadi, 2017).
科学研究应用
Herbicidal Activity : Nicotinic acid derivatives have been explored for their herbicidal properties. Some synthesized N-(arylmethoxy)-2-chloronicotinamides showed significant herbicidal activity against certain weeds, with potential for developing new herbicides (Yu et al., 2021).
Industrial Production Methods : Research has focused on ecological methods to produce nicotinic acid from commercially available raw materials. This is essential for meeting the needs of green chemistry and reducing environmental burdens (Lisicki et al., 2022).
Medical Applications : Nicotinic acid is known to affect lipid levels in the body and has applications in treating dyslipidemia. Its roles in activating specific G protein-coupled receptors, impacting HDL cholesterol levels, and exerting anti-inflammatory effects have been studied extensively (Lorenzen et al., 2001), (Tunaru et al., 2003), (Wise et al., 2003).
Antioxidation Properties : The antioxidative properties of nicotinic acid derivatives have been explored, revealing potential therapeutic applications as antioxidants and vasorelaxants (Prachayasittikul et al., 2010).
Electrochemical Studies : Research into the electrochemical reduction of nicotinic acid has provided insights into its behavior in various pH environments, which could be relevant for various industrial and research applications (Rodríguez-Amaro et al., 1990).
Nutritional Biomarker in Coffee : Nicotinic acid has been identified as a nutritional biomarker in coffee, indicating thermal decomposition during roasting, and methods have been developed for its quantitation in different coffee matrices (Gant et al., 2015).
安全和危害
属性
IUPAC Name |
5-(2-phenylethynyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-8-12(9-15-10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZBANECHYHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381338 | |
| Record name | 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |
CAS RN |
175203-69-7 | |
| Record name | 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


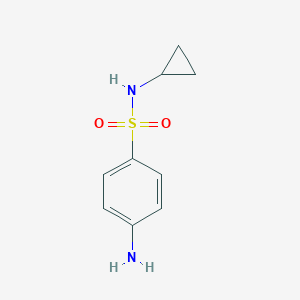

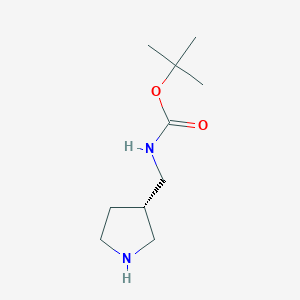
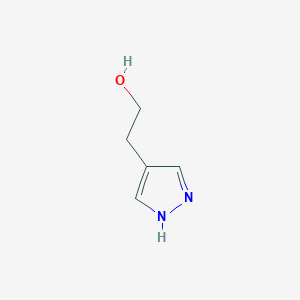
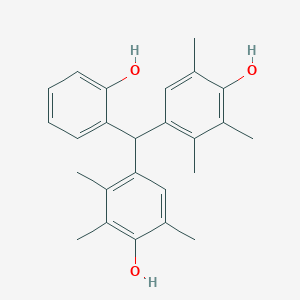
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

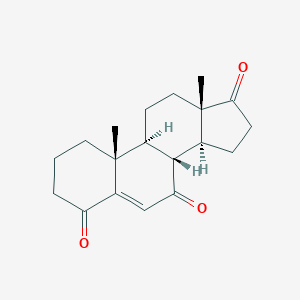
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
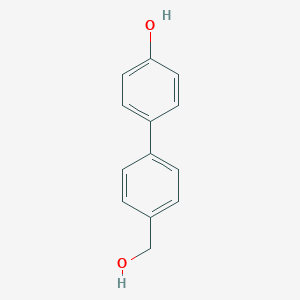
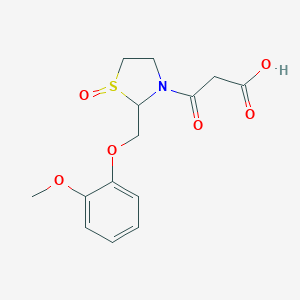
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
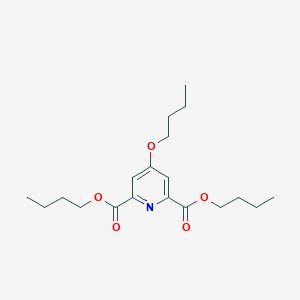
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)